1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol
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Overview
Description
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol is a chemical compound with the molecular formula C12H18N4O and a molecular weight of 234.3 g/mol . This compound features a piperidine ring substituted with a pyrimidine moiety and a cyclopropylamino group, making it a unique structure in the realm of heterocyclic compounds.
Preparation Methods
The synthesis of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving reductive amination or other cyclization techniques.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups attached to the core structure.
Scientific Research Applications
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group and pyrimidine ring are crucial for binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol include other heterocyclic compounds with piperidine and pyrimidine rings. Some examples are:
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ol: This compound features a benzyl group and a pyrrolo[2,3-d]pyrimidine ring, offering different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-10-2-1-5-16(7-10)12-6-11(13-8-14-12)15-9-3-4-9/h6,8-10,17H,1-5,7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSZZEGXCVQSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)NC3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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